2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is an organic compound with a complex structure that includes bromine, methyl groups, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol typically involves multiple steps. One common method includes the reaction of 2-bromo-4,6-dimethylaniline with 3-chloro-3-methyl-but-1-yne in the presence of triethylamine (Et3N) and copper(I) chloride (CuCl) as a catalyst, using dioxane as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,6-dimethylaniline: Shares the bromine and methyl groups but lacks the morpholine ring and imino group.
4-(bromomethyl)pyridine: Contains a bromine atom and a pyridine ring but differs in the overall structure.
Uniqueness
2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H21BrN2O2 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
2-bromo-3,4-dimethyl-6-[(4-morpholin-4-ylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H21BrN2O2/c1-13-11-15(19(23)18(20)14(13)2)12-21-16-3-5-17(6-4-16)22-7-9-24-10-8-22/h3-6,11-12,23H,7-10H2,1-2H3 |
InChI Key |
YKAJRUMRXXYMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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